molecular formula C10H17NOS B1245513 (2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

Cat. No.: B1245513
M. Wt: 199.32 g/mol
InChI Key: WUTYZMFRCNBCHQ-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNI-2011, also known as cevimeline hydrochloride hemihydrate, is a quinuclidine derivative of acetylcholine. It is a selective and orally active muscarinic M1 and M3 receptor agonist. This compound is primarily used to stimulate secretion by the salivary glands and is often employed as a sialogogue for the treatment of xerostomia (dry mouth) in conditions such as Sjögren’s syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cevimeline hydrochloride hemihydrate involves the reaction of quinuclidine with acetylcholine derivatives. The process typically includes the formation of a spiro compound through a series of chemical reactions, including nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of cevimeline hydrochloride hemihydrate involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cevimeline hydrochloride hemihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of cevimeline, such as sulfoxides and N-oxides .

Scientific Research Applications

Cevimeline hydrochloride hemihydrate has a wide range of scientific research applications:

Mechanism of Action

Cevimeline hydrochloride hemihydrate exerts its effects by selectively binding to and activating muscarinic M1 and M3 receptors. This activation stimulates the secretion of saliva and other exocrine glands. The compound can cross the blood-brain barrier, allowing it to affect central nervous system functions. The primary molecular targets are the muscarinic acetylcholine receptors, which are involved in various signaling pathways related to glandular secretion and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cevimeline hydrochloride hemihydrate is unique due to its selectivity for M1 and M3 receptors, which makes it particularly effective for stimulating salivary secretion without significant side effects on other organ systems. Its ability to cross the blood-brain barrier also distinguishes it from other similar compounds, providing potential therapeutic benefits for central nervous system disorders .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

(2S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10?/m0/s1

InChI Key

WUTYZMFRCNBCHQ-PEHGTWAWSA-N

Isomeric SMILES

C[C@H]1OC2(CN3CCC2CC3)CS1

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1

Synonyms

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine
AF 102B
AF 102B, (cis-(+))-isomer
AF 102B, (trans)-isomer
AF-102B
AF102B
cevimeline
cevimeline hydrochloride
Evoxac
FKS 508
FKS-508
SNI 2011
SNI-2011

Origin of Product

United States

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